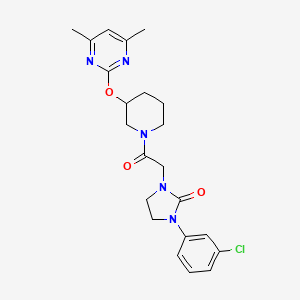

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The presence of the carboxamide group suggests it might have bioactive properties.

Molecular Structure Analysis

The molecular structure of similar compounds has been established by FTIR-ATR, Raman, 1H-NMR and 13C-NMR spectral analysis and EI/FAB/ESI mass spectrometry .

Chemical Reactions Analysis

The formation of titled compounds was reliably confirmed by mass spectrometry using different types of ionization methods, which were fast-atom bombardment (FAB), electron impact (EI) and electrospray ionization (ESI) .

Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, similar to other piperidine derivatives . Its solubility in water and other solvents, melting point, boiling point, and other physical and chemical properties would need to be determined experimentally.

科学研究应用

Selective Synthesis of Hydroxypipecolic Acids

This compound plays a crucial role in the selective synthesis of hydroxypipecolic acids, which are vital components of many natural and synthetic bioactive molecules. The Fe (II)/α-ketoglutaric acid-dependent dioxygenases can catalyze the hydroxylation of pipecolic acid, and this compound is instrumental in improving the catalytic efficiency of these enzymes through rational protein engineering .

Asymmetric Synthesis in Organic Chemistry

The compound is used in asymmetric synthesis, particularly in Aza-Diels-Alder reactions in aqueous solutions. This showcases its potential for creating chiral iminium ions and highlights its versatility in organic synthesis.

Peptide Engineering and Drug Design

It serves as a precursor for the synthesis of conformationally restricted pipecolic acid analogues. These analogues are significant in peptide engineering and drug design, emphasizing the importance of conformational constraints in developing novel therapeutic compounds.

Organocatalytic Aldol Reactions

The compound’s structural geometry influences selectivity and efficiency in organocatalytic aldol reactions. This application underscores the role of such compounds in catalysis and their potential in the synthesis of complex organic molecules.

Antibiotic Resistance Management

Derivatives of this compound, with similar bicyclic structures, act as inhibitors of bacterial penicillinases and cephalosporinases. This highlights its potential application in managing antibiotic resistance, a growing concern in medicinal chemistry.

Synthesis of Chiral Bicyclic Azetidine Derivatives

The compound is involved in the transformation of N-Benzoyl-2-azetidinecarboxylic acid into chiral bicyclic azetidine derivatives. These derivatives are crucial for developing new chiral entities for medicinal applications, as confirmed by structural determination through X-ray crystallography.

安全和危害

属性

IUPAC Name |

(2S,5R)-N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7)/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUGDADUZDGFW-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)